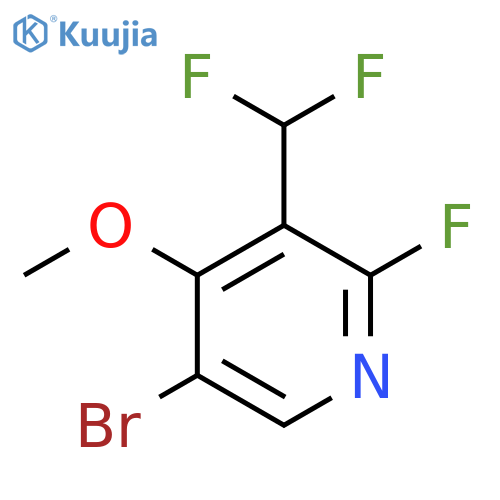

Cas no 1806829-13-9 (5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine)

1806829-13-9 structure

商品名:5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine

CAS番号:1806829-13-9

MF:C7H5BrF3NO

メガワット:256.019911527634

CID:4860753

5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine

-

- インチ: 1S/C7H5BrF3NO/c1-13-5-3(8)2-12-7(11)4(5)6(9)10/h2,6H,1H3

- InChIKey: GZABSPILOSCRMT-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(C(F)F)=C1OC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 172

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 22.1

5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029060533-500mg |

5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine |

1806829-13-9 | 97% | 500mg |

$1,564.80 | 2022-03-31 | |

| Alichem | A029060533-1g |

5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine |

1806829-13-9 | 97% | 1g |

$3,069.40 | 2022-03-31 | |

| Alichem | A029060533-250mg |

5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine |

1806829-13-9 | 97% | 250mg |

$950.40 | 2022-03-31 |

5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

1806829-13-9 (5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine) 関連製品

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量